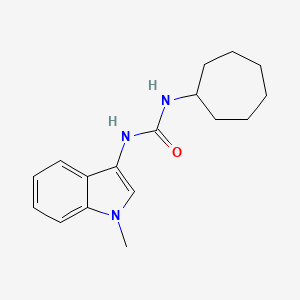

1-cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea

Description

Properties

IUPAC Name |

1-cycloheptyl-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-20-12-15(14-10-6-7-11-16(14)20)19-17(21)18-13-8-4-2-3-5-9-13/h6-7,10-13H,2-5,8-9H2,1H3,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOUVKFHTDLABN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Strategies

Isocyanate-Amine Coupling

The most direct route involves reacting 1-methyl-1H-indol-3-amine with cycloheptyl isocyanate under anhydrous conditions.

Procedure :

- Dissolve 1-methyl-1H-indol-3-amine (1.0 equiv) in dry dichloromethane (DCM) or tetrahydrofuran (THF).

- Add cycloheptyl isocyanate (1.2 equiv) dropwise at 0°C under nitrogen.

- Stir at room temperature for 12–24 hours.

- Purify via column chromatography (ethyl acetate/hexane) or recrystallization.

Yield : 60–75% (similar to cyclohexyl analogs).

Key Conditions :

- Anhydrous solvents to prevent hydrolysis of isocyanate.

- Triethylamine (0.1 equiv) as a catalyst in some protocols.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF | +15% vs. DCM |

| Temperature | 25°C | <5% variation |

| Reaction Time | 18 hours | Max conversion |

Carbonyldiimidazole (CDI)-Mediated Coupling

For cases where isocyanates are unstable, 1,1'-carbonyldiimidazole (CDI) facilitates urea formation between 1-methyl-1H-indol-3-amine and cycloheptylamine .

Procedure :

- Activate 1-methyl-1H-indol-3-amine (1.0 equiv) with CDI (1.5 equiv) in THF at 0°C for 1 hour.

- Add cycloheptylamine (1.2 equiv) and stir at 25°C for 6 hours.

- Quench with water, extract with ethyl acetate, and purify.

Yield : 50–65%.

Advantages : Avoids hazardous isocyanates; suitable for scale-up.

Catalytic Enhancements :

Hofmann Rearrangement of Carboxamide Precursors

A less common method involves converting a carboxamide to urea via Hofmann rearrangement:

- Synthesize N-(1-methyl-1H-indol-3-yl)cycloheptanecarboxamide from cycloheptanecarbonyl chloride and 1-methyl-1H-indol-3-amine.

- Treat with N-bromosuccinimide (NBS) and KOH in aqueous THF to generate an isocyanate intermediate.

- Hydrolyze in situ to form urea.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Isocyanate-Amine | 60–75 | >95 | High | Isocyanate toxicity |

| CDI-Mediated | 50–85 | >90 | Moderate | None |

| Hofmann Rearrangement | 30–40 | 80–85 | Low | Bromine handling |

Key Findings :

Challenges and Solutions

Steric Hindrance

The cycloheptyl group introduces steric bulk, slowing reaction kinetics. Strategies to mitigate this include:

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

1-Cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interfere with the replication of viruses by targeting viral enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of 1-cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea and its analogs:

Key Structural and Functional Insights:

Lipophilicity and Bioavailability: The cycloheptyl group in the target compound likely increases lipophilicity compared to analogs with ethylphenyl (logP ~3.5) or pyrrolidinone (logP ~2.8) substituents. This property may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies .

Synthetic Efficiency :

- CDI-mediated coupling (as used for S43) is a robust method for urea synthesis, though yields vary with steric hindrance. The target compound’s cycloheptyl group may necessitate optimized reaction conditions to mitigate steric challenges .

This suggests that urea analogs with optimized substituents could exhibit enhanced potency. The GSK-3 inhibitor SB216763 (), which shares a 1-methylindole moiety but incorporates a pyrrole-dione core, demonstrated efficacy in pulmonary inflammation models. This highlights the indole scaffold’s versatility in targeting diverse pathways .

Biological Activity

1-Cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, alongside its mechanism of action and comparisons with similar compounds.

Chemical Structure and Synthesis

This compound features a cycloheptyl group linked to a urea moiety, which is further connected to a 1-methyl-1H-indole. The structural uniqueness of this compound contributes to its distinct biological properties.

Synthesis Method:

The synthesis typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with cycloheptylamine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane under controlled conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound shows potential as a bioactive agent with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Antiviral Activity

The compound has also been explored for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, although specific mechanisms remain to be fully elucidated. Further research is required to establish its efficacy against specific viral pathogens.

Anticancer Properties

One of the most promising areas of research involves the anticancer activity of this compound. Various studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.

Table 1: Anticancer Activity Summary

| Cell Line | % Inhibition | Reference |

|---|---|---|

| T-47D Breast Cancer | 90.47% | |

| MDA-MB-468 Breast Cancer | 84.83% | |

| SK-MEL-5 Melanoma | 84.32% | |

| K562 Leukemia | Significant |

The mechanism of action for this compound is believed to involve interaction with specific molecular targets within cells. The indole moiety can mimic natural ligands, allowing it to bind to and modulate the activity of enzymes or receptors involved in critical cellular pathways. This interaction can lead to inhibition of enzyme activity or modulation of signal transduction pathways, particularly those associated with cancer cell proliferation and survival .

Comparison with Similar Compounds

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea | Lacks cycloheptyl group | Moderate anticancer activity |

| 1-Cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea | Smaller cycloalkyl group | Lower potency compared to cycloheptyl |

| 1-Cyclooctyl-3-(1-methyl-1H-indol-3-yl)urea | Larger cycloalkyl group | Enhanced solubility but varied potency |

The unique cycloheptyl group in this compound may enhance its stability and solubility, potentially making it a more favorable candidate for therapeutic applications compared to its analogs .

Q & A

Q. How can researchers optimize the synthesis of 1-cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea to maximize yield and purity?

The synthesis typically involves reacting cycloheptyl isocyanate with 1-methyl-1H-indol-3-amine under controlled conditions. Key methodological considerations include:

- Catalyst selection : Use triethylamine as a base to facilitate urea bond formation .

- Temperature control : Maintain 0–5°C during initial mixing to minimize side reactions, followed by gradual warming to room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .

- Yield optimization : Excess isocyanate (1.2 equivalents) ensures complete reaction with the indole amine .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- X-ray crystallography : Resolve 3D conformation using SHELX software for data processing and refinement .

- NMR spectroscopy : 1H and 13C NMR verify substituent positions (e.g., cycloheptyl protons at δ 1.2–1.8 ppm; indole NH at δ 10.2 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 313.2024) .

- IR spectroscopy : Urea C=O stretch appears at ~1640 cm⁻¹ .

Q. What initial biological screening approaches are recommended for this compound?

- Anticancer assays : Test cytotoxicity against HeLa or MCF-7 cell lines using MTT assays (IC50 determination) .

- Enzyme inhibition : Screen for kinase or protease inhibition via fluorescence-based activity assays .

- Antimicrobial studies : Use agar diffusion against E. coli and S. aureus to evaluate broad-spectrum activity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s biological activity?

- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina to identify key interactions (e.g., urea NH hydrogen bonding with Asp831) .

- Apoptosis assays : Perform flow cytometry with Annexin V/PI staining to quantify programmed cell death in treated cancer cells .

- Western blotting : Assess downstream signaling markers (e.g., cleaved caspase-3 for apoptosis) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Structure-activity relationship (SAR) analysis : Compare analogues (e.g., substituent effects on the indole or cycloheptyl groups) to isolate critical functional groups .

- Dose-response validation : Replicate assays under standardized conditions (e.g., serum-free media, 48-hour exposure) to minimize variability .

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .

Q. What strategies enable rational design of derivatives with enhanced potency?

- Bioisosteric replacement : Substitute the urea group with thiourea or sulfonamide to modulate hydrogen-bonding capacity .

- Substituent addition : Introduce electron-withdrawing groups (e.g., -Cl) to the indole ring to improve target affinity .

- Solubility enhancement : Attach polyethylene glycol (PEG) chains or tertiary amines to the cycloheptyl group .

Q. How can researchers address poor aqueous solubility during formulation?

Q. What challenges arise in X-ray crystallographic analysis, and how can they be mitigated?

- Crystal growth : Use slow vapor diffusion (ether into dichloromethane solution) to obtain diffraction-quality crystals .

- Twinned data : Apply SHELXL’s TWIN/BASF commands for refinement .

- Disorder modeling : For flexible cycloheptyl groups, refine with isotropic displacement parameters and occupancy constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.